2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid is an organic compound that features a benzyloxycarbonyl-protected amino group attached to a pent-2-enedioic acid backbone. This compound is often used in organic synthesis and biochemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).
Formation of the Pent-2-enedioic Acid Backbone: The protected amino group is then reacted with maleic anhydride to form the pent-2-enedioic acid backbone.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, often using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyloxycarbonyl derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins, where it serves as a protecting group for amino groups.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid involves the interaction of its functional groups with various molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other sites. The pent-2-enedioic acid backbone can participate in various chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}acetic acid
- 2-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}butanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid is unique due to its pent-2-enedioic acid backbone, which provides additional reactivity and versatility compared to similar compounds with shorter carbon chains. This makes it particularly useful in the synthesis of complex organic molecules and in biochemical research.
Properties
CAS No. |
116447-43-9 |
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Molecular Formula |
C13H13NO6 |
Molecular Weight |
279.24 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)pent-2-enedioic acid |
InChI |
InChI=1S/C13H13NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,19)(H,15,16)(H,17,18) |
InChI Key |
ZDEKDZYJZIJMMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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